molecular formula C13H10F3N3O3 B7787379 ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate

ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate

Cat. No.: B7787379
M. Wt: 313.23 g/mol
InChI Key: PLGOJTPZTDJCNH-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding selectivity, making it a valuable entity in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s mechanism of action is often studied through molecular docking and biochemical assays to identify its interactions with proteins and other biomolecules .

Properties

IUPAC Name

ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOJTPZTDJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=NC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NNC(=NC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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